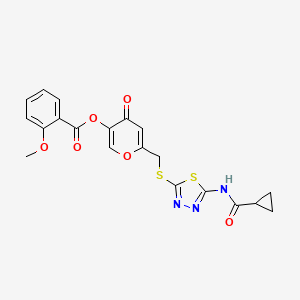

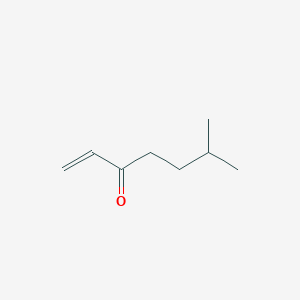

![molecular formula C23H21FN6O2 B2915714 5-{2-[4-(2-氟苯基)哌嗪-1-基]-2-氧代乙基}-2-苯基吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮 CAS No. 932489-24-2](/img/structure/B2915714.png)

5-{2-[4-(2-氟苯基)哌嗪-1-基]-2-氧代乙基}-2-苯基吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of this compound or its analogues involves various chemical reactions. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis

The molecular structure of this compound seems to be complex, involving multiple rings and functional groups . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

This compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .科学研究应用

Application 1: Inhibition of Human Equilibrative Nucleoside Transporters

Specific Scientific Field

Pharmacology and Drug Discovery

Comprehensive and Detailed Summary of the Application

Equilibrative nucleoside transporters (ENTs) play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound “F2985-0095” or “VU0507089-1” has been identified as a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Detailed Description of the Methods of Application or Experimental Procedures

Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models. The compound was tested for its ability to inhibit the uptake of [3H]uridine .

Thorough Summary of the Results or Outcomes Obtained

The compound reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. The inhibitory effect of the compound could not be washed out. The compound did not affect cell viability, protein expression, and internalization of ENT1 and ENT2. Therefore, similar to FPMINT, the compound was an irreversible and non-competitive inhibitor .

Application 2: Inhibition of Urease Enzymes

Specific Scientific Field

Biochemistry and Microbiology

Comprehensive and Detailed Summary of the Application

Urease enzymes play a crucial role in the survival and colonization of highly pathogenic bacteria. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

Detailed Description of the Methods of Application or Experimental Procedures

The compound was tested for its ability to inhibit urease enzymes in vitro. The inhibitory activity of the compound was evaluated using a standard urease enzyme inhibition kit .

Thorough Summary of the Results or Outcomes Obtained

The compound exhibited higher urease inhibition activity compared to the reference standards thiourea and hydroxyurea. It was concluded that the synthesized benzimidazole derivatives could be highly effective as urease inhibitors .

Application 3: Anticancer Activity

Specific Scientific Field

Pharmacology and Oncology

Comprehensive and Detailed Summary of the Application

The compound has been evaluated for its in vitro anticancer activity. It was tested against various cancer cell lines .

Detailed Description of the Methods of Application or Experimental Procedures

The compound was tested for its ability to inhibit the growth of cancer cells in vitro. The cytotoxicity profile of the compound was investigated using the MTT assay .

Thorough Summary of the Results or Outcomes Obtained

The compound exhibited pronounced anticancer activity against breast cancer and melanoma cell lines. However, no potent inhibitors of malignant cell growth were identified among the tested compounds .

属性

IUPAC Name |

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O2/c24-18-8-4-5-9-20(18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-19(26-30(21)16-25-29)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGXEZASKFWAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)

![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)

![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)

![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)